[4-(2-Methylpropoxy)phenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-methylpropoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPIWDIFYXPDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500547-59-1 | |
| Record name | [4-(2-methylpropoxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic Characterization Methodologies for 4 2 Methylpropoxy Phenyl Methanol and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy stands as a cornerstone for the determination of the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
The ¹H NMR spectrum of [4-(2-Methylpropoxy)phenyl]methanol would exhibit characteristic signals for its ether and benzylic protons. The chemical environment significantly influences the resonance frequency of a proton. openstax.org Protons attached to carbons adjacent to electronegative atoms, like the oxygen in an ether or alcohol, are deshielded and thus appear at a lower field (higher ppm value) in the NMR spectrum. openstax.org
For the ether protons in the isobutoxy group (–O–CH₂–), the methylene (B1212753) protons directly attached to the oxygen are expected to resonate in the range of 3.3–4.0 ppm. orgchemboulder.com The benzylic protons (Ar–CH₂–OH) are also deshielded due to the adjacent aromatic ring and the hydroxyl group, typically appearing in the 4.6–5.9 ppm range. csustan.edu The specific chemical shifts are also influenced by the solvent used. washington.edu
| Proton Type | Typical Chemical Shift (δ, ppm) |
| Ether (R-O-CH₂-) | 3.3 - 4.0 |
| Benzylic (Ar-CH₂-OH) | 4.6 - 5.9 |
| Aromatic (Ar-H) | 6.0 - 8.5 |
| Alcohol (R-OH) | 2.0 - 4.0 |
| Alkyl (CH₃) | ~0.9 |
| Alkyl (CH) | ~1.5 |
Note: These are general ranges and can vary based on the specific molecule and solvent.
While one-dimensional NMR provides fundamental information, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning complex spectra and elucidating intricate structural details. nih.gov
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to one another in the molecule. For this compound, COSY would show correlations between the benzylic protons and the hydroxyl proton (if not exchanging rapidly with the solvent), and within the isobutoxy group, between the methylene and methine protons, and the methine and methyl protons. nih.gov
HSQC (¹³C-¹H Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is particularly useful for assigning the signals in the ¹³C NMR spectrum. For the title compound, HSQC would definitively link the benzylic proton signal to the benzylic carbon signal and the ether methylene proton signals to their corresponding carbon signal. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The C-O stretching vibrations for the ether and alcohol groups would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching is typically observed around 3000-3100 cm⁻¹, while aromatic C=C stretching bands appear in the 1400-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. ucalgary.ca The molecular ion peak (M⁺) for this compound would correspond to its molecular weight.
The fragmentation pattern provides valuable structural clues. For benzyl (B1604629) alcohol and its derivatives, a common fragmentation pathway involves the loss of the hydroxyl group (–OH), leading to a significant peak at m/z corresponding to the resulting benzyl cation. ucalgary.caresearchgate.net Another characteristic fragmentation is the loss of the entire hydroxymethyl group (–CH₂OH), resulting in a phenyl cation. ucalgary.ca In the case of this compound, fragmentation of the isobutoxy group would also be expected. For instance, the loss of an isobutyl radical would lead to a prominent fragment. The fragmentation of benzyl alcohol can also lead to the formation of a tropylium (B1234903) ion. stackexchange.com
| Ion | Description | Expected m/z for Benzyl Alcohol |
| [M]⁺ | Molecular Ion | 108 |
| [M-OH]⁺ | Loss of hydroxyl radical | 91 |
| [M-H₂O]⁺ | Loss of water | 90 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
| [C₅H₅]⁺ | Cyclopentadienyl cation | 65 |
This table shows common fragments for the parent compound, benzyl alcohol, which serves as a model for the fragmentation of its derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores. The benzene (B151609) ring in this compound acts as a chromophore.
Phenol and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π → π* transitions. nih.govresearchgate.net The primary band (E2-band) appears at a shorter wavelength with high intensity, while the secondary band (B-band) is found at a longer wavelength with lower intensity. The substitution on the benzene ring, such as the alkoxy and hydroxymethyl groups, can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. researchgate.netdocbrown.info The presence of the para-alkoxy group is expected to cause a red shift in the absorption maxima compared to unsubstituted phenol. acs.org The solvent can also influence the position and intensity of the absorption bands. researchgate.net
| Compound | λmax (nm) | Solvent |
| Phenol | ~270 | Various |
| p-Cresol | ~274 | Various |
| p-Methoxyphenol | ~287 | Various |
This table illustrates the effect of para-substitution on the UV-Vis absorption of phenol, providing a basis for predicting the spectrum of this compound.
Computational Chemistry Approaches for 4 2 Methylpropoxy Phenyl Methanol Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to determining the electronic structure of molecules. researchgate.net These methods allow for the precise calculation of molecular properties and reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a balance between computational cost and accuracy, making it suitable for studying the ground state properties of medium-sized molecules like [4-(2-Methylpropoxy)phenyl]methanol.
A DFT study of this compound would begin with geometry optimization to find the lowest energy conformation. This process determines key structural parameters. The electron-donating nature of the para-substituted isobutoxy group influences the electronic distribution across the aromatic ring and affects the properties of the benzylic alcohol moiety. DFT calculations can quantify these effects, providing values for atomic charges, dipole moments, and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., IR and Raman).
Table 1: Representative Ground State Properties of this compound Calculated by DFT (Note: The following values are illustrative, based on typical results for substituted benzyl (B1604629) alcohols, and serve to represent the type of data generated from DFT calculations.)
| Property | Description | Representative Value |
| Optimized Bond Length (C-O, alcohol) | The length of the covalent bond between the benzylic carbon and the hydroxyl oxygen. | 1.43 Å |
| Optimized Bond Angle (C-C-O) | The angle formed by the aromatic carbon, the benzylic carbon, and the hydroxyl oxygen. | 112.5° |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.1 D |
| Mulliken Atomic Charge on O (hydroxyl) | The partial charge on the oxygen atom of the alcohol group, indicating its electronegativity. | -0.75 e |
| Mulliken Atomic Charge on O (ether) | The partial charge on the oxygen atom of the isobutoxy group. | -0.68 e |
These calculations would reveal how the isobutoxy group modulates the electron density on the phenyl ring, which in turn affects the reactivity of the hydroxyl group.
The photochemical behavior of molecules is governed by their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a common method for investigating these states. For substituted benzyl alcohols, photochemical reactions can involve the cleavage of the benzylic carbon-oxygen bond, leading to the formation of radical intermediates. acs.org
Theoretical investigations into the excited states of this compound would focus on calculating the vertical excitation energies to identify the lowest singlet (S₁) and triplet (T₁) states. Analysis of these states would help predict the most likely photochemical reaction pathways. For instance, studies on similar benzyl derivatives show that excitation can lead to the formation of a benzyl radical and a hydroxyl radical. acs.org Computational models can map the potential energy surfaces of these excited states to identify the barriers to bond cleavage and predict the quantum yields of different photochemical processes.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals are crucial for predicting how a molecule will interact with electrophiles and nucleophiles.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, influenced by the electron-donating isobutoxy group. The LUMO would likely be distributed over the aromatic ring and the benzylic carbon. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated to provide quantitative measures of reactivity. rsc.org
Table 2: Representative Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors (Note: These values are illustrative and represent the type of data generated from FMO analysis.)
| Parameter | Formula | Description | Representative Value |
| E(HOMO) | - | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |
| E(LUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital. | 1.5 eV |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability. | 7.7 eV |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Measures the tendency of electrons to escape. | -2.35 eV |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution. | 3.85 eV |
| Global Electrophilicity (ω) | μ² / (2η) | Index of electrophilic character. | 0.72 eV |
This analysis helps predict the most probable sites for electrophilic and nucleophilic attack, guiding the synthesis of new derivatives.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide detailed information about conformational flexibility and the non-covalent interactions that govern how molecules associate with each other in condensed phases. nih.gov
For this compound, MD simulations can explore the rotational freedom of the isobutoxy group and the hydroxymethyl substituent. This is crucial for understanding how the molecule adopts different shapes, which can affect its ability to fit into an enzyme's active site or pack into a crystal lattice.
Furthermore, MD simulations can elucidate the intermolecular hydrogen bonding network formed by the hydroxyl group, both in solution and in the solid state. Studies on similar alcohols show that these hydrogen bonds are critical in defining the properties of the bulk material. nih.gov Simulations can reveal the preferred hydrogen bond donors and acceptors and the dynamics of these interactions, offering insights into solubility, melting point, and crystal structure. nih.gov
In Silico Modeling for Reaction Pathways and Mechanistic Insights
In silico modeling of reaction pathways involves using computational methods to map out the step-by-step mechanism of a chemical reaction. This approach allows for the characterization of transient structures like transition states and intermediates that are often difficult to observe experimentally.
For this compound, computational modeling could be used to investigate various reactions, such as its oxidation to [4-(2-methylpropoxy)phenyl]formaldehyde or its etherification. By calculating the potential energy surface for a proposed reaction, chemists can identify the lowest-energy path from reactants to products. researchgate.net
This involves locating the transition state structure for each step and calculating the activation energy (the energy barrier that must be overcome). For example, modeling the base-catalyzed acetylation of benzyl alcohol has shown the involvement of key intermediates like ketene (B1206846) and acetyl ammonium (B1175870) ions. acs.org A similar study on this compound would clarify the role of the isobutoxy substituent in modulating the reaction rate and mechanism. The results are often visualized in a reaction coordinate diagram, which plots the energy of the system as the reaction progresses.
Advanced Applications and Synthetic Utility in Materials Science and Chemical Synthesis
Role as a Synthetic Intermediate for Complex Molecular Architectures
The utility of a chemical compound as a synthetic intermediate is established through its successful incorporation into more complex molecular structures. For [4-(2-Methylpropoxy)phenyl]methanol, its role in creating intricate architectures like substituted aryl thiazoles or contributing to C(sp3)-rich scaffolds has not been specifically detailed.
Precursor in the Synthesis of Substituted Aryl Thiazole (B1198619) Derivatives
The synthesis of aryl thiazole derivatives is a significant area of research, often involving the reaction of α-haloketones with thioamides. Generally, a substituted phenacyl bromide would be a key intermediate. While one could theoretically derive such a bromide from this compound, for instance through oxidation to the corresponding ketone followed by α-bromination, no published research explicitly documents this pathway or the use of this compound as a starting material for aryl thiazole synthesis. General methods for creating thiazole derivatives often start from appropriately substituted aryl methyl ketones, thiourea, and an oxidizing agent like iodine, or by reacting α-bromoketones with thiosemicarbazones. nih.govnih.gov However, specific examples initiating from this compound are absent.
Contribution to C(sp3)-rich Scaffold Construction
The construction of scaffolds rich in sp3-hybridized carbon atoms is a major goal in medicinal chemistry to explore three-dimensional chemical space. nih.gov Such scaffolds often originate from complex starting materials that undergo various cyclization and rearrangement reactions. d-nb.info While benzylic alcohols can, in principle, be starting points for such endeavors, there is no specific evidence in the scientific literature that this compound has been utilized for the construction of C(sp3)-rich scaffolds. Research in this area tends to focus on divergent strategies from more complex, often bridged, intermediates. d-nb.info
Exploration in Polymer Chemistry and Advanced Materials Development
The incorporation of specific functionalities into polymers is a key strategy for developing advanced materials with tailored properties. The isobutoxybenzyl moiety of this compound could potentially influence polymer characteristics.
Integration into Polymeric Structures
The integration of a monomer into a polymer chain requires the presence of a polymerizable functional group. The hydroxyl group of this compound could potentially be used in step-growth polymerization, for example, in the formation of polyesters or polyethers. However, a review of the literature does not show any instances of this compound being used as a monomer or co-monomer in polymerization reactions.
Modification of Material Properties via Structural Incorporation
Consequently, without evidence of its incorporation into polymeric structures, there is no information on how the structural attributes of this compound might modify the properties of any resulting materials. The bulky and flexible isobutoxy group could theoretically impact properties like solubility, thermal stability, or the glass transition temperature of a polymer, but this remains speculative in the absence of experimental data.
Development of Novel Reagents and Catalysts Utilizing the Benzylic Alcohol/Ether Moiety
The benzylic alcohol and ether functionalities are versatile handles for chemical modification. They can be transformed into a variety of other functional groups or used to direct catalytic reactions. However, the potential of this compound in these areas has not been realized in published research. There are no documented instances of this compound being used as a precursor for the development of novel reagents or catalysts.
Future Research Directions and Emerging Trends
Sustainable Synthesis Routes and Green Chemistry Approaches
One promising avenue is the adoption of biocatalysis . wisdomlib.orgnih.gov Enzymes, as natural catalysts, offer high selectivity and operate under mild conditions, often in aqueous media, thereby reducing the need for harsh solvents and reagents. wisdomlib.org For instance, the biocatalytic reduction of the precursor aldehyde, 4-isobutoxybenzaldehyde, using engineered ketoreductases or whole-cell systems could provide a greener alternative to traditional metal hydride reagents. wisdomlib.org The use of biocatalysts can also obviate the need for protecting groups, further streamlining the synthesis and improving atom economy. wisdomlib.org
Flow chemistry represents another significant trend toward more sustainable chemical production. mdpi.comnih.govresearchgate.net Continuous flow reactors offer enhanced heat and mass transfer, allowing for better control over reaction parameters, which can lead to higher yields and purities. nih.gov The synthesis of [4-(2-Methylpropoxy)phenyl]methanol in a flow system could involve the continuous mixing of reagents, minimizing reaction times and the volume of hazardous materials at any given moment. nih.gov This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. Furthermore, flow systems can be more easily automated and integrated with in-line analytical techniques for real-time monitoring and optimization. beilstein-journals.org
The development of novel catalytic systems is also central to green synthesis. Research into heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, is a key area. For the synthesis of related benzyl (B1604629) alcohols, various catalytic systems have been explored, and similar principles could be applied to this compound. organic-chemistry.orgorganic-chemistry.org The use of renewable feedstocks and less toxic solvents are additional aspects of green chemistry that will likely be incorporated into future synthetic routes. ijpsjournal.com
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. beilstein-journals.orgbeilstein-journals.orgdigitellinc.comsemanticscholar.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes.
Furthermore, machine learning models can be used to optimize reaction conditions . beilstein-journals.orgbeilstein-journals.orgdigitellinc.comsemanticscholar.org By inputting variables such as temperature, solvent, catalyst, and reagent concentrations, an ML model can predict the yield and purity of the product. This allows for in-silico optimization, reducing the number of physical experiments required and thus saving time and resources. Bayesian optimization is one such technique that has shown promise in efficiently finding optimal reaction conditions with a limited number of experiments. ucla.edu
The integration of AI with automated robotic platforms can lead to fully autonomous synthesis, where the AI designs the experiment, a robot performs it, and the results are fed back to the AI for the next iteration of optimization. beilstein-journals.org While direct application to this compound is yet to be reported, the general methodologies are well-established and represent a clear future direction for the synthesis of this and other fine chemicals.
Exploration of Novel Reactivity Patterns and Derivatization Pathways
Beyond its synthesis, future research will undoubtedly delve into the novel reactivity of this compound and the creation of new derivatives with potentially interesting properties. The benzyl alcohol moiety is a versatile functional group that can undergo a wide range of transformations. mdpi.com
Exploration of new C-C and C-heteroatom bond-forming reactions at the benzylic position is a key area of interest. For instance, direct deoxygenative alkylation could provide a route to new derivatives where the hydroxyl group is replaced with an alkyl chain. acs.org Photocatalysis and electrochemistry are emerging as powerful tools in organic synthesis, enabling transformations under mild conditions that are often difficult to achieve with traditional methods. acs.orgnih.gov These techniques could be applied to this compound to explore unprecedented reactivity patterns.
The synthesis of a diverse library of derivatives is crucial for exploring the potential applications of a new compound. Derivatization can be used to modify the physical and chemical properties of the molecule, such as solubility, stability, and biological activity. google.com For this compound, derivatization could involve esterification or etherification of the hydroxyl group, or electrophilic aromatic substitution on the phenyl ring to introduce new functional groups. Patents related to similar structures, such as derivatives of 6-(4-phenylbutoxy)hexylamine, indicate the potential for creating a wide array of new molecules from such scaffolds. google.com The development of novel derivatization agents and methodologies will continue to be an active area of research. google.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
